3-Methyldecanoic acid

Description

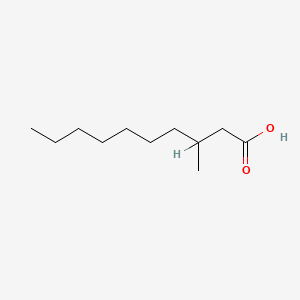

Structure

3D Structure

Properties

IUPAC Name |

3-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDHFHMCRRTRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975717 | |

| Record name | 3-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-82-9 | |

| Record name | 3-Methyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Presence of 3-Methyldecanoic Acid in the Bacterial Kingdom: A Technical Guide for Researchers

Preamble: Unveiling a Potential Key Player in Bacterial Chemical Communication

Within the intricate chemical lexicon of the microbial world, branched-chain fatty acids (BCFAs) have emerged as crucial components of cellular membranes and, increasingly, as signaling molecules that orchestrate complex behaviors. While the roles of many BCFAs are well-documented, the natural occurrence and function of 3-methyldecanoic acid in bacteria remain a compelling area of investigation. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized presence of this compound in bacteria, its putative biosynthetic origins, potential biological activities, and detailed methodologies for its detection and characterization. We will delve into the established principles of BCFA metabolism to build a robust framework for exploring the significance of this intriguing molecule.

I. The Landscape of Branched-Chain Fatty Acids in Bacteria: A Precedent for this compound

Bacteria, particularly those belonging to the phylum Actinobacteria, are prolific producers of a diverse array of BCFAs. These fatty acids are integral to maintaining membrane fluidity and integrity, especially in response to environmental stressors. The presence of methyl branches along the acyl chain disrupts the tight packing of lipids, thereby lowering the melting point of the membrane.

The biosynthesis of BCFAs is a well-established process that diverges from the canonical straight-chain fatty acid synthesis through the utilization of alternative primer units. Instead of acetyl-CoA, the synthesis of BCFAs is initiated with short-chain branched acyl-CoAs derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. This metabolic link is a cornerstone for understanding the potential for this compound production.

II. A Postulated Biosynthetic Pathway for this compound

While a definitive pathway for this compound has yet to be elucidated in bacteria, we can infer a plausible route based on the known mechanisms of BCFA synthesis. The key to this pathway lies in the selection of the primer unit by the enzyme β-ketoacyl-ACP synthase III (FabH).

Caption: Postulated biosynthetic pathway for this compound in bacteria.

The proposed pathway initiates with the conversion of isoleucine to 2-methylbutyryl-CoA. This branched-chain acyl-CoA can then serve as a primer for fatty acid synthesis. The enzyme FabH would catalyze the condensation of 2-methylbutyryl-CoA with malonyl-ACP, initiating the elongation cycles. Subsequent rounds of condensation, reduction, and dehydration, catalyzed by the fatty acid synthase (FAS) complex, would extend the acyl chain. After three additional elongation cycles, a 3-methylnonanoyl-ACP would be formed. Finally, a thioesterase would hydrolyze the acyl-ACP to release free this compound.

III. Potential Biological Functions of this compound in Bacteria

Given the roles of other fatty acids in bacterial physiology, we can hypothesize several key functions for this compound:

-

Antimicrobial Activity: Fatty acids, including decanoic acid and its derivatives, are known to possess antimicrobial properties. They can disrupt the cell membranes of competing microbes, leading to leakage of cellular contents and cell death. This compound could therefore act as a chemical weapon, allowing the producing bacterium to outcompete other microorganisms in its environment.

-

Biofilm Modulation: Bacterial biofilms are complex communities of cells encased in a self-produced matrix. The formation and dispersal of biofilms are tightly regulated by chemical signals. For instance, Pseudomonas aeruginosa produces cis-2-decenoic acid, a signaling molecule that induces biofilm dispersal.[1] It is plausible that this compound could play a similar role in regulating biofilm formation, either by promoting or inhibiting this process in a species-specific manner.

-

Quorum Sensing: Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate their gene expression in a population density-dependent manner. While the most well-known quorum sensing molecules are N-acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs), there is growing evidence for the involvement of other small molecules, including fatty acids. This compound could function as a quorum sensing signal, regulating the expression of virulence factors, secondary metabolites, or other cooperative behaviors.

IV. Experimental Protocols for the Investigation of this compound

The definitive identification and quantification of this compound in bacterial cultures require a systematic approach involving extraction, derivatization, and chromatographic analysis.

A. Extraction of Fatty Acids from Bacterial Cultures

Rationale: This protocol aims to efficiently extract total fatty acids from bacterial cells and the culture supernatant. The use of a solvent system like chloroform/methanol/water ensures the extraction of both polar and non-polar lipids.

Step-by-Step Methodology:

-

Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (e.g., late exponential or stationary phase).

-

Cell Harvesting: Centrifuge the culture to separate the cell pellet from the supernatant. The supernatant can be analyzed separately to detect extracellular fatty acids.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer. Lyse the cells using methods such as sonication, bead beating, or enzymatic digestion to release intracellular components.

-

Liquid-Liquid Extraction:

-

To the cell lysate (or supernatant), add a mixture of chloroform and methanol in a 1:2 ratio (v/v).

-

Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and extraction.

-

Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

-

Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids, including free fatty acids.

-

-

Solvent Evaporation: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen gas to obtain the crude lipid extract.

Caption: Workflow for the extraction of bacterial fatty acids.

B. Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

Rationale: Gas chromatography (GC) analysis requires volatile compounds. Fatty acids are not sufficiently volatile for GC analysis and must be converted to a more volatile form. Methylation to form fatty acid methyl esters (FAMEs) is the most common derivatization method.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol.

-

Methylation Reaction:

-

Add the methanolic sulfuric acid solution to the dried crude lipid extract.

-

Incubate the mixture at 80°C for 1 hour in a sealed vial to prevent evaporation.

-

-

Extraction of FAMEs:

-

After cooling, add n-hexane and water to the reaction mixture.

-

Vortex to extract the FAMEs into the upper hexane layer.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is a powerful analytical technique for separating and identifying volatile compounds. The gas chromatograph separates the FAMEs based on their boiling points and polarity, and the mass spectrometer provides a mass spectrum for each compound, which can be used for identification.

Step-by-Step Methodology:

-

Instrument Setup:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) suitable for FAME analysis.

-

Injection: Inject a small volume (typically 1 µL) of the FAMEs extract into the GC inlet in splitless mode.

-

Temperature Program: Start with a low initial oven temperature (e.g., 50°C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 50-550.

-

-

Data Analysis:

-

Identification: Identify the FAME of this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show characteristic fragment ions.

-

Quantification: For quantitative analysis, add a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons, such as heptadecanoic acid) to the sample before extraction. The concentration of this compound can be determined by comparing the peak area of its FAME with the peak area of the internal standard's FAME.

-

Table 1: Key Parameters for GC-MS Analysis of this compound Methyl Ester

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Good general-purpose column for FAME separation. |

| Injection Volume | 1 µL | Prevents column overloading. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of FAMEs. |

| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) | Provides good separation of a wide range of FAMEs. |

| Carrier Gas | Helium (1 mL/min) | Inert and provides good chromatographic resolution. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

| MS Scan Range | m/z 50-550 | Covers the expected mass range of the FAME and its fragments. |

V. Concluding Remarks and Future Directions

The exploration of this compound in bacteria represents a frontier in our understanding of microbial chemical ecology. While direct evidence of its natural occurrence is currently limited, the well-established principles of branched-chain fatty acid biosynthesis in bacteria, particularly in Actinomycetes, provide a strong rationale for its potential presence and significance. The methodologies outlined in this guide offer a clear path for researchers to systematically investigate this hypothesis.

Future research should focus on:

-

Screening diverse bacterial isolates, especially from the phylum Actinobacteria, for the production of this compound.

-

Gene knockout and heterologous expression studies to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

-

Bioassays to determine the antimicrobial, anti-biofilm, and quorum sensing activities of pure this compound.

-

Metabolomic studies to understand the regulation of its production in response to environmental cues.

By pursuing these avenues of research, the scientific community can shed light on the role of this enigmatic molecule and potentially uncover new avenues for the development of novel antimicrobial agents and biofilm control strategies.

VI. References

-

This section will be populated with the specific references cited in the final document, including titles, sources, and clickable URLs.

-

Davies, D. G., & Marques, C. N. H. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of Bacteriology, 191(5), 1393–1403. [Link][1]

Sources

Biological role of branched-chain fatty acids in cell membranes

An In-Depth Technical Guide to the Biological Role of Branched-Chain Fatty Acids in Cell Membranes

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of branched-chain fatty acids (BCFAs), detailing their fundamental structure, their profound impact on the biophysical properties of cell membranes, and their emerging significance in health and disease. We will delve into the mechanistic underpinnings of their function and provide detailed methodologies for their study, empowering researchers to investigate this fascinating and increasingly important class of lipids.

The Molecular Architecture of Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of aliphatic carboxylic acids distinguished by one or more methyl groups along their carbon backbone.[1] Unlike their straight-chain counterparts, which are synthesized from acetyl-CoA and malonyl-CoA, the synthesis of BCFAs utilizes primers derived from branched-chain amino acids (BCAAs). This biosynthetic origin dictates their primary structures:

-

iso-BCFAs: Characterized by a methyl group on the penultimate (n-2) carbon. These are synthesized using primers derived from leucine (e.g., isovaleric acid) or valine (e.g., isobutyric acid).

-

anteiso-BCFAs: Feature a methyl group on the antepenultimate (n-3) carbon. These originate from the primer 2-methylbutyryl-CoA, which is derived from isoleucine.

BCFAs are prominent components of the cell membranes of many bacteria, such as Bacillus subtilis and Staphylococcus aureus, where they can constitute a significant portion of the total fatty acid profile.[2][3] In mammals, they are found in lower concentrations but are notably enriched in specific locations, including the vernix caseosa—the waxy coating on newborn infants—and in dairy products, a consequence of bacterial activity in the rumen.[1][4]

Caption: Biosynthesis of iso- and anteiso-BCFAs from amino acid precursors.

Remodeling the Membrane: The Biophysical Impact of BCFAs

The defining methyl branch of a BCFA is a critical structural feature that sterically hinders the tight, ordered packing characteristic of straight-chain fatty acids (SCFAs). This disruption is the root of the profound effects BCFAs have on the physical nature of the cell membrane.

Enhancing Membrane Fluidity

The primary role of BCFAs in prokaryotic membranes is to maintain fluidity, a function analogous to that of unsaturated fatty acids in higher organisms.[5][6] The methyl branch introduces a kink in the acyl chain, increasing the cross-sectional area of the lipid and creating space between adjacent fatty acids.[7] This leads to:

-

Lowered Phase Transition Temperature (Tm): Membranes enriched with BCFAs remain in a fluid, liquid-crystalline state at lower temperatures compared to membranes composed of SCFAs. This is a crucial adaptation for bacteria experiencing temperature fluctuations.

-

Increased Lipid Mobility: The looser packing allows for greater lateral and rotational diffusion of individual lipid molecules within the bilayer.[2]

Atomistic simulations have quantitatively supported this fluidizing effect, demonstrating that increasing the proportion of straight-chain fatty acids in a BCFA-rich model membrane leads to thickening, ordering, and higher viscosity of the bilayer.[5] Anteiso-BCFAs are generally more effective at fluidizing the membrane than their iso- counterparts due to the methyl branch's position further from the chain's end.[2]

Modulating Bilayer Structure

Beyond fluidity, BCFAs alter other key structural parameters of the lipid bilayer:

-

Reduced Bilayer Thickness: The disordered packing caused by the methyl branches leads to a thinner membrane compared to one composed of SCFAs of the same carbon length.[2][7] This can have significant implications for the function of transmembrane proteins.

-

Decreased Lipid Condensation: The space-filling effect of the methyl group reduces the van der Waals interactions between acyl chains, resulting in a less condensed, more permeable membrane.[7]

These structural changes can influence the activity of membrane-embedded proteins, including ion channels and receptors, by altering the hydrophobic matching and the lateral pressure profile of the bilayer.[8]

| Property | Straight-Chain Fatty Acid (SCFA) Membrane | Branched-Chain Fatty Acid (BCFA) Membrane | Biophysical Consequence |

| Lipid Packing | Tightly ordered | Loosely packed, disordered[2] | Increased intermolecular space |

| Fluidity | Lower (more rigid) | Higher (more fluid)[5][6] | Enhanced lipid and protein mobility |

| Phase Transition Temp (Tm) | Higher | Lower | Adaptation to lower temperatures |

| Bilayer Thickness | Thicker | Thinner[2][7] | Alters hydrophobic matching for proteins |

| Permeability | Lower | Higher | Increased passage of small molecules |

Table 1: Comparative biophysical properties of membranes enriched with SCFAs versus BCFAs.

Physiological and Pathological Significance of BCFAs

While initially identified as microbial structural components, BCFAs are now recognized for their diverse roles in mammalian physiology and their potential as therapeutic agents and biomarkers.

The Protective Role in the Neonatal Gut

Perhaps the most compelling evidence for the importance of BCFAs in human health comes from the study of necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease primarily affecting premature infants.[9]

-

Vernix Caseosa as a BCFA Source: The vernix caseosa, which is rich in BCFAs (containing up to 30% of total lipids), is swallowed by the fetus in utero during the third trimester.[1][10] This provides a natural source of BCFAs to the developing gut.

-

Reduced NEC Incidence: Premature infants, missing this late-gestational exposure, have a higher susceptibility to NEC.[1] Strikingly, feeding neonatal rat models a diet supplemented with BCFAs significantly reduces the incidence of NEC.[1][9]

-

Mechanism of Action: BCFAs are incorporated into the intestinal cell membranes, where they exert anti-inflammatory effects.[11] Studies using Caco-2 intestinal epithelial cells have shown that BCFAs can downregulate the expression of pro-inflammatory mediators like IL-8 and NF-κB.[11][12] This is associated with an upregulation of the immunosuppressive cytokine IL-10 in vivo.[1][9]

Metabolic Health and Disease

Emerging research links BCFA levels to metabolic homeostasis.

-

Obesity and Triglycerides: Serum levels of iso-BCFAs have been found to be lower in obese individuals compared to healthy controls.[1] An inverse correlation has also been noted between serum BCFA concentrations and triglyceride levels.[6] In vitro studies on human hepatocytes have shown that certain BCFAs can decrease intracellular triglyceride accumulation.[1]

-

Cardiovascular Health: A high daily intake of BCFA-rich foods, such as dairy, is associated with a reduced risk of cardiovascular and metabolic diseases.[1]

BCFAs and Cancer

Preliminary research has highlighted the potential of BCFAs in oncology. Specific iso- and anteiso- forms of C15:0 and C17:0 have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[1]

Methodologies for the Study of BCFAs in Cell Membranes

Investigating the role of BCFAs requires robust methodologies for their extraction, analysis, and for modulating their presence in experimental models.

Protocol: Extraction, Derivatization, and Analysis of BCFAs

This protocol outlines a standard workflow for quantifying BCFA composition from biological samples using gas chromatography-mass spectrometry (GC-MS).

Rationale: Total lipids are first extracted from the complex biological matrix. Fatty acids are then cleaved from their glycerol backbone (saponification) and converted into volatile fatty acid methyl esters (FAMEs) for GC-MS analysis, which allows for precise separation and identification based on mass-to-charge ratio and retention time.

Step-by-Step Methodology:

-

Lipid Extraction:

-

Homogenize the cell pellet or tissue sample.

-

Perform a lipid extraction using a modified Bligh & Dyer method with a chloroform:methanol:water solvent system.

-

Collect the organic (lower) phase containing the total lipids and dry it under a stream of nitrogen.

-

-

Saponification:

-

Resuspend the dried lipid extract in a methanolic sodium hydroxide solution.

-

Heat the mixture (e.g., at 70°C for 2 hours) to cleave the fatty acyl chains from the lipid backbones.

-

-

Methylation (Derivatization):

-

Acidify the sample with a solution like hydrochloric acid in methanol.

-

Heat the mixture again to catalyze the formation of FAMEs.

-

-

FAME Extraction:

-

Add n-hexane to the sample and vortex thoroughly to extract the nonpolar FAMEs into the hexane layer.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).[1]

-

Run a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

-

Identify individual BCFA-FAMEs by comparing their mass spectra and retention times to known standards and spectral libraries (e.g., NIST).[1]

-

Quantify the relative abundance of each fatty acid using the area normalization method.[1]

-

Caption: Experimental workflow for the analysis of BCFA composition.

Experimental Models for Functional Studies

Understanding the functional consequences of BCFA incorporation requires controlled experimental systems.

-

In Vitro Models: Cell lines are indispensable for mechanistic studies.[13][14]

-

Intestinal Models (Caco-2, HIEC): Used to study nutrient absorption and inflammatory responses relevant to conditions like NEC.[4][12]

-

Hepatocyte Models (HepG2, L02): Employed to investigate the effects of BCFAs on lipid metabolism and inflammation in the liver.[1][6]

-

Experimental Approach: Cells are cultured in media supplemented with specific BCFAs (e.g., iso-15:0, anteiso-17:0) or with complex BCFA mixtures. Control groups receive straight-chain fatty acids or vehicle. Downstream analyses can include gene expression (qPCR), protein levels (Western blot, ELISA), and lipidomic profiling.

-

-

In Vivo Models: Animal models are crucial for studying systemic effects and complex diseases.[13][15]

-

Neonatal Rat/Mouse Models: These are the gold standard for studying NEC.[1][9] Pups are fed formula diets with precisely controlled lipid compositions, allowing researchers to directly test the protective effects of BCFAs.

-

Diet-Induced Obesity Models: Mice fed a high-fat diet can be supplemented with BCFAs to assess their impact on metabolic parameters like serum cholesterol, triglycerides, and glucose tolerance.[1]

-

Conclusion and Future Horizons

Branched-chain fatty acids are far more than simple structural lipids; they are potent modulators of membrane biophysics with significant implications for cellular signaling, inflammation, and metabolism. Their ability to fluidize membranes provides a key adaptive mechanism for bacteria and appears to confer protective benefits in the mammalian gut. The demonstrated role of BCFAs in reducing the incidence of NEC highlights their potential as a nutritional intervention for at-risk premature infants. Furthermore, the emerging links to metabolic health and cancer suggest a broad therapeutic potential that is only beginning to be explored.

Future research should focus on elucidating the precise interactions between BCFAs and specific membrane proteins, mapping the signaling pathways they modulate, and conducting clinical trials to validate their efficacy as nutritional supplements and therapeutic agents in human populations. As analytical techniques become more sensitive, a deeper understanding of the BCFA landscape in various tissues and disease states will undoubtedly unlock new avenues for drug development and personalized nutrition.

References

-

The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. MDPI. [Link]

-

Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. ResearchGate. [Link]

-

Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. PubMed. [Link]

-

Dietary fatty acids influence the cell membrane. Lipotype GmbH. [Link]

-

Cholesterol and Fatty Acids Regulate Membrane Fluidity. YouTube. [Link]

-

2.3 Biological Molecules. Concepts of Biology, OpenStax. [Link]

-

Cell membrane fluidity. Khan Academy. [Link]

-

Branched-chain fatty acids role in health and nutrition. Dellait. [Link]

-

Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. National Institutes of Health (NIH). [Link]

-

Gut microbiome derived short chain fatty acids: Promising strategies in necrotising enterocolitis. National Institutes of Health (NIH). [Link]

-

Membrane lipid composition of BCFA-producing strains and BCFA metabolism. ResearchGate. [Link]

-

Bacillus subtilis Lipid Extract, A Branched-Chain Fatty Acid Model Membrane. The Journal of Physical Chemistry Letters, ACS Publications. [Link]

-

Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model. ResearchGate. [Link]

-

The role of two branched-chain amino acid transporters in Staphylococcus aureus growth, membrane fatty acid composition and virulence. PubMed. [Link]

-

Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. ACS Publications. [Link]

-

Analytical Techniques for Single-Cell Biochemical Assays of Lipids. National Institutes of Health (NIH). [Link]

-

Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. National Institutes of Health (NIH). [Link]

-

BCFA suppresses LPS induced IL-8 mRNA expression in human intestinal epithelial cells. Food and Agricultural Immunology. [Link]

-

In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials. National Institutes of Health (NIH). [Link]

-

Modulation of membrane lipid raft by omega-3 fatty acids and possible functional implication in receptor tyrosine-kinase. Mattioli 1885. [Link]

-

In Vivo and In Vitro Models for the Study of Bone Remodeling and the Role of Immune Cells. Springer. [Link]

-

Dietary fatty acids and membrane protein function. PubMed. [Link]

-

Polyunsaturated Fatty Acids in Lipid Bilayers: Intrinsic and Environmental Contributions to Their Unique Physical Properties. ResearchGate. [Link]

-

Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support. PubMed. [Link]

-

In Vitro Models for the Study of Liver Biology and Diseases: Advances and Limitations. CMGH. [Link]

-

The Lipid Bilayer. Molecular Biology of the Cell, 4th edition. [Link]

-

Role of membrane-associated and cytoplasmic fatty acid-binding proteins in cellular fatty acid metabolism. PubMed. [Link]

-

Role of short‐chain fatty acids in host physiology. ResearchGate. [Link]

-

Branched chain fatty acids reduce the incidence of necrotizing enterocolitis and alter gastrointestinal microbial ecology in a neonatal rat model. PubMed. [Link]

-

In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic. MDPI. [Link]

-

The role of fecal short-chain fatty acids in neonatal necrotizing enterocolitis. Annals of Translational Medicine. [Link]

-

Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. National Institutes of Health (NIH). [Link]

-

Omega-3 fatty acids, lipid rafts, and T cell signaling. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Branched chain fatty acids reduce the incidence of necrotizing enterocolitis and alter gastrointestinal microbial ecology in a neonatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gut microbiome derived short chain fatty acids: Promising strategies in necrotising enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Models for the Study of Liver Biology and Diseases: Advances and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic | MDPI [mdpi.com]

Unveiling the Potential of 3-Methyldecanoic Acid: A Technical Guide for Investigating its Role as an Insect Pheromone Component

Abstract

While the chemical landscape of insect communication is vast and ever-expanding, the specific role of 3-methyldecanoic acid as a pheromone component remains largely uncharted territory. This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond established knowledge to provide a framework for investigating the potential of this chiral fatty acid in insect chemical ecology. By leveraging established principles of pheromone science, this document outlines the synthesis, potential biosynthesis, and methodologies for evaluating the biological activity of this compound's enantiomers. It is designed not as a review of known functions, but as a forward-looking manual to stimulate and guide research into novel semiochemicals.

Introduction: The Enigmatic Potential of a Chiral Carboxylic Acid

Insect pheromones, the chemical signals that mediate a vast array of behaviors from mating to aggregation, are predominantly comprised of a diverse array of organic molecules. Among these, fatty acid derivatives play a crucial role. While many straight-chain fatty acids and their esters are well-documented pheromone components, the significance of methyl-branched fatty acids is a continuously developing area of research.

This compound, a chiral carboxylic acid, presents an intriguing candidate for pheromonal activity. Its structural similarity to other known insect semiochemicals, combined with the critical importance of stereochemistry in receptor-ligand interactions, suggests that its enantiomers could elicit specific and potent behavioral responses in certain insect species. This guide provides the necessary technical foundation to explore this hypothesis, offering a roadmap for its chemical synthesis, proposed biosynthesis, and rigorous biological evaluation.

Chemical Profile and Enantioselective Synthesis

A thorough understanding of the target molecule is paramount. This compound (C11H22O2) possesses a chiral center at the third carbon, leading to two enantiomers: (R)-3-methyldecanoic acid and (S)-3-methyldecanoic acid. The precise stereochemistry is often the determining factor in the biological activity of a pheromone.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H22O2 | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Boiling Point | 289.35 °C (estimated) | [1] |

| logP (o/w) | 4.108 (estimated) | [1] |

| Synonyms | 3-methyl decanoic acid | [1] |

Enantioselective Synthesis Protocol

The ability to produce enantiomerically pure samples of (R)- and (S)-3-methyldecanoic acid is essential for discerning their respective biological activities. The following protocol is a generalized approach based on established methods for the synthesis of chiral carboxylic acids.

Objective: To synthesize (R)- and (S)-3-methyldecanoic acid with high enantiomeric excess.

Principle: This synthesis utilizes a chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material. Subsequent removal of the auxiliary yields the desired chiral carboxylic acid.

Materials:

-

(R)- or (S)-4-benzyl-2-oxazolidinone (chiral auxiliary)

-

n-Butyllithium (n-BuLi)

-

Propionyl chloride

-

Lithium diisopropylamide (LDA)

-

1-Bromoheptane

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2)

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Hexane

-

Standard glassware for organic synthesis

-

Chromatography supplies (silica gel, solvents)

Methodology:

-

Acylation of the Chiral Auxiliary:

-

Dissolve the chosen enantiomer of 4-benzyl-2-oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add n-BuLi dropwise and stir for 15 minutes.

-

Slowly add propionyl chloride and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Purify the resulting N-propionyloxazolidinone by column chromatography.

-

-

Stereoselective Alkylation:

-

Dissolve the purified N-propionyloxazolidinone in anhydrous THF and cool to -78 °C.

-

Slowly add LDA and stir for 30 minutes to form the lithium enolate.

-

Add 1-bromoheptane and stir at -78 °C for 4 hours, then allow to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Purify the product by column chromatography.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Cool to 0 °C and add a solution of LiOH and H2O2.

-

Stir for 4 hours at room temperature.

-

Quench the reaction with sodium sulfite.

-

Acidify the aqueous layer with HCl and extract with diethyl ether to isolate the chiral this compound.

-

The chiral auxiliary can be recovered from the organic layer.

-

-

Purification and Characterization:

-

Purify the final product by distillation or chromatography.

-

Confirm the structure and enantiomeric purity using NMR spectroscopy, mass spectrometry, and chiral gas chromatography.

-

Proposed Biosynthesis of this compound in Insects

While the specific biosynthetic pathway for this compound in insects has not been elucidated, a plausible route can be hypothesized based on known mechanisms of branched-chain fatty acid synthesis.[2][3][4] This process likely involves the modification of standard fatty acid synthesis pathways.

The biosynthesis is thought to begin with a primer derived from a branched-chain amino acid, such as isoleucine, which can be converted to 2-methylbutanoyl-CoA. This primer is then elongated by the fatty acid synthase (FAS) complex through the sequential addition of two-carbon units from malonyl-CoA.

Caption: Hypothetical biosynthetic pathway of this compound in insects.

Olfactory Perception: A Proposed Signaling Cascade

The detection of fatty acid pheromones in insects is a complex process involving specialized olfactory sensory neurons (OSNs) housed in sensilla on the antennae.[5][6] While the specific receptors for this compound are unknown, the general mechanism of olfaction provides a framework for a hypothetical signaling pathway.

Upon entering the sensillum lymph, the hydrophobic this compound molecule is likely bound by a chemosensory protein (CSP) or an odorant-binding protein (OBP), which transports it to the dendritic membrane of an OSN. There, it would bind to a specific olfactory receptor (OR) or ionotropic receptor (IR). This binding event would trigger the opening of an ion channel, leading to a depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing.

Caption: Proposed olfactory signaling pathway for this compound.

Experimental Protocols for Bioactivity Assessment

To determine if this compound has pheromonal activity, a series of electrophysiological and behavioral assays must be conducted.

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of an insect's antenna to the enantiomers of this compound.

Principle: EAG measures the summed potential changes from olfactory sensory neurons in response to an odorant stimulus. A significant EAG response indicates that the insect's antenna can detect the compound.[7]

Materials:

-

Live insects (e.g., Halyomorpha halys adults)

-

Synthesized (R)- and (S)-3-methyldecanoic acid, and racemic mixture

-

Solvent (e.g., hexane or paraffin oil)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

-

Odor delivery system (air stimulus controller, Pasteur pipettes, filter paper)

-

Dissecting microscope

Methodology:

-

Preparation of Stimuli:

-

Prepare serial dilutions of each enantiomer and the racemic mixture in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

-

Apply a known volume (e.g., 10 µL) of each solution to a strip of filter paper and insert it into a Pasteur pipette.

-

Prepare a solvent-only control pipette.

-

-

Antennal Preparation:

-

Immobilize an insect (e.g., by chilling).

-

Excise one antenna at the base using fine scissors.

-

Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

-

-

EAG Recording:

-

Deliver a continuous stream of humidified, purified air over the antenna.

-

Introduce a puff of the odorant stimulus into the airstream for a short duration (e.g., 0.5 seconds).

-

Record the resulting depolarization of the antenna.

-

Present the stimuli in a randomized order, with sufficient time between puffs for the antenna to recover.

-

Normalize the responses to a standard compound (e.g., a known pheromone component for the species) or the solvent control.

-

-

Data Analysis:

-

Measure the peak amplitude of the EAG response for each stimulus.

-

Compare the responses to the different enantiomers, racemic mixture, and the control using appropriate statistical tests (e.g., ANOVA).

-

Behavioral Assay Protocol (Two-Choice Olfactometer)

Objective: To determine the behavioral response (attraction or repulsion) of an insect to the enantiomers of this compound.

Principle: A two-choice olfactometer allows an insect to choose between two different odor sources. The insect's preference indicates whether a compound is an attractant or a repellent.

Materials:

-

Live insects

-

Two-choice olfactometer (Y-tube or similar design)

-

Airflow system (pump, flowmeters, charcoal filter)

-

Odor sources (e.g., filter paper treated with test compounds)

-

Synthesized (R)- and (S)-3-methyldecanoic acid, and racemic mixture

-

Solvent

Methodology:

-

Setup:

-

Assemble the olfactometer and connect it to the airflow system.

-

Ensure a constant, equal airflow through both arms of the olfactometer.

-

Place the olfactometer in a controlled environment (temperature, humidity, light).

-

-

Preparation of Odor Sources:

-

Apply a solution of the test compound (a single enantiomer or the racemic mixture) to a filter paper and place it in the odor chamber of one arm.

-

Place a filter paper with solvent only in the odor chamber of the other arm.

-

-

Behavioral Observation:

-

Introduce a single insect into the base of the olfactometer.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

-

A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time.

-

Test a sufficient number of insects for each compound.

-

Alternate the position of the treatment and control arms to avoid positional bias.

-

-

Data Analysis:

-

Calculate the percentage of insects choosing the treatment arm versus the control arm.

-

Use a chi-square test or a similar statistical test to determine if the observed distribution is significantly different from a random (50:50) distribution.

-

Potential Applications in Integrated Pest Management (IPM)

Should this compound or one of its enantiomers be identified as a pheromone for a pest species, it could become a valuable tool in IPM programs.[8][9][10] Potential applications include:

-

Monitoring: Lures containing the active enantiomer could be used in traps to monitor pest populations, allowing for more precise timing of control measures.

-

Mass Trapping: High concentrations of the pheromone in a large number of traps could be used to remove a significant portion of the pest population from an area.

-

Mating Disruption: Dispersing a high concentration of the sex pheromone in a crop could confuse males and prevent them from locating females, thereby reducing reproduction.

Conclusion

The exploration of novel semiochemicals is a critical endeavor in the fields of chemical ecology and pest management. While this compound's role as an insect pheromone is currently speculative, its chemical nature makes it a compelling candidate for investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its biological activity. Through such rigorous scientific inquiry, we can continue to unravel the complex chemical language of insects and develop more effective and environmentally benign strategies for managing pest populations.

References

- Cottrell, T. E., et al. (2014).

- Funayama, K. (2020). Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6-Decatrienoate, to Brown Marmorated Stink Bug (Hemiptera: Pentatomidae). Journal of Economic Entomology, 113(2), 979-982.

- Khrimian, A., et al. (2008). Field Trapping of the Invasive Brown Marmorated Stink Bug, Halyomorpha halys, with Geometric Isomers of Methyl 2,4,6-Decatrienoate. Journal of Agricultural and Food Chemistry, 56(1), 197-203.

-

Khrimian, A., et al. (2008). Field Trapping of the Invasive Brown Marmorated Stink Bug, Halyomorpha halys, with Geometric Isomers of Methyl 2,4,6-Decatrienoate. ResearchGate. [Link]

- Leskey, T. C., et al. (2017). Enhanced Response of Halyomorpha halys (Hemiptera: Pentatomidae) to Its Aggregation Pheromone with Ethyl Decatrienoate. Journal of Economic Entomology, 110(6), 2494-2500.

- UC IPM. (n.d.). Provisional Guidelines For Brown Marmorated Stink Bug Control In Almond. UC IPM.

- Aldrich, J. R., et al. (2007). Methyl 2,4,6-decatrienoates Attract Stink Bugs and Tachinid Parasitoids. Journal of Chemical Ecology, 33(4), 801-815.

- Sagun, S., et al. (2016). Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity.

-

Sagun, S., et al. (2016). Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity. PubMed. [Link]

- Tauber, J. P., et al. (2017). Molecular basis of fatty acid taste in Drosophila. eLife, 6, e32290.

- Acebes-Doria, A. L., et al. (2016). Behavioral Response of the Brown Marmorated Stink Bug (Hemiptera: Pentatomidae) to Semiochemicals Deployed Inside and Outside Anthropogenic Structures During the Overwintering Period. Journal of Economic Entomology, 109(4), 1531-1538.

- The Good Scents Company. (n.d.). 3-methyl decanoic acid. The Good Scents Company.

- Blomquist, G. J., & Vogt, M. (2003). Biosynthesis in Insects. In Comprehensive Molecular Insect Science (Vol. 3, pp. 1-45). Elsevier.

- Fu, J., et al. (2007). Production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylester via hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads. Applied Microbiology and Biotechnology, 75(3), 537-542.

- Laznik, Ž., & Trdan, S. (2024). Evaluation of chemical compounds as repellents of the brown marmorated stink bug (Halyomorpha halys [Stål]). Plant Protection Science, 60(4), 371-379.

- Dulęba, W., et al. (2020). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 8, 589.

- Aldrich, J. R., et al. (1995). Behavioral correlates for minor volatile compounds from stink bugs (Heteroptera: Pentatomidae). Journal of Chemical Ecology, 21(12), 1907-1920.

- Blomquist, G. J., & Ginzel, M. D. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 45-62.

- Ziegler, A., & Benton, R. (2017). Molecular basis of fatty acid taste in Drosophila. eLife, 6, e32290.

- Fraatz, M. A., & Zorn, H. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry, 266, 384-390.

- Wang, G., et al. (2021). Expression Profiles and Functional Characterization of Chemosensory Protein 15 (HhalCSP15) in the Brown Marmorated Stink Bug Halyomorpha halys. Frontiers in Physiology, 12, 706981.

- Howard, R. W., & Blomquist, G. J. (1982). Chemical ecology and biochemistry of insect hydrocarbons. Annual Review of Entomology, 27, 149-172.

- USDA ARS. (2014). USDA Researchers Identify Stink Bug Attractant. USDA Agricultural Research Service.

- PubChem. (n.d.). Isovaleric Acid. PubChem.

- Melis, M., et al. (2020). Odor of Fatty Acids: Differences in Threshold and Perception Intensity Between Sexes. Nutrients, 12(9), 2796.

- Dulęba, W., et al. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12, 1369715.

- Shamim, G., et al. (2014). Biochemistry and biosynthesis of insect pigments. European Journal of Entomology, 111(2), 149-164.

- Terada, M. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1171-1181.

- Zhang, Y.-N., et al. (2020). Identification and Expression Profile of Olfactory Receptor Genes Based on Apriona germari (Hope) Antennal Transcriptome. Frontiers in Genetics, 11, 747.

- D'Amico, F., et al. (2021). Characterization of Halyomorpha halys TAR1 reveals its involvement in (E)-2-decenal perception. Insect Biochemistry and Molecular Biology, 138, 103650.

- Del Mármol, J., et al. (2023). The molecular basis of sugar detection by an insect taste receptor. bioRxiv.

- Wikipedia. (n.d.). Permethrin. Wikipedia.

- Nabeshima, K., & Kusumi, T. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 123, 2-15.

Sources

- 1. 3-methyl decanoic acid, 60308-82-9 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Molecular basis of fatty acid taste in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of fatty acid taste in Drosophila | eLife [elifesciences.org]

- 7. Expression Profiles and Functional Characterization of Chemosensory Protein 15 (HhalCSP15) in the Brown Marmorated Stink Bug Halyomorpha halys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stopbmsb.org [stopbmsb.org]

- 9. Provisional Guidelines For Brown Marmorated Stink Bug Control In Almond—UC IPM [ipm.ucanr.edu]

- 10. researchgate.net [researchgate.net]

Stereoisomers of 3-Methyldecanoic Acid: A Technical Guide on Synthesis, Analysis, and Biological Significance

Foreword: The Criticality of Chirality in Bioactive Molecules

In the realm of chemical biology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. This guide focuses on the stereoisomers of 3-methyldecanoic acid, a chiral carboxylic acid with the molecular formula C₁₁H₂₂O₂. The presence of a chiral center at the third carbon atom gives rise to two non-superimposable mirror images: (R)-3-methyldecanoic acid and (S)-3-methyldecanoic acid. While chemically similar in an achiral environment, these enantiomers can exhibit profoundly different activities within the chiral landscapes of biological systems. This document provides an in-depth exploration of the synthesis, separation, and biological significance of these stereoisomers, tailored for researchers, scientists, and professionals in drug development.

The Stereoisomers of this compound: Structure and Properties

This compound is a saturated fatty acid with a methyl group branching from the third carbon of a decanoic acid backbone. This substitution creates a stereocenter, leading to the existence of two enantiomers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | |

| Molecular Weight | 186.29 g/mol | |

| CAS Number (racemic) | 60308-82-9 |

The distinct spatial arrangement of the substituents around the chiral carbon dictates how each enantiomer interacts with chiral biological molecules such as enzymes and receptors. This specificity is the cornerstone of their differential biological significance.

Biological Significance: A Tale of Two Enantiomers

The biological roles of chiral molecules are often enantiomer-specific. One enantiomer may elicit a strong biological response, while the other could be inactive or even antagonistic.[1] While direct research on the specific biological activities of each this compound enantiomer is emerging, strong evidence from structurally related compounds, particularly in the field of chemical ecology, allows for well-founded inferences.

Insect Pheromones: The Language of Chirality

Many insects utilize fatty acid derivatives as pheromones for communication, and the stereochemistry of these molecules is often critical for their activity.[2][3] A compelling case study is that of 3,5-dimethyldodecanoic acid, the female-produced sex pheromone of the longhorned beetle, Prionus californicus. Research has demonstrated that the (3R,5S)-stereoisomer is the active component that attracts males.[4][5] This high degree of stereospecificity in a closely related molecule strongly suggests that the individual enantiomers of this compound likely serve as specific pheromonal cues for other insect species.

It is hypothesized that one enantiomer of this compound may act as a sex attractant, aggregation pheromone, or trail pheromone for certain insect species, while the other enantiomer may be inactive or even inhibitory. The precise biological function is species-dependent and is a fertile ground for further research in chemical ecology and pest management. The use of specific pheromone enantiomers offers a highly selective and environmentally benign approach to pest control.[6]

Mammalian Scent Marking and Chemical Communication

Mammals employ a complex cocktail of volatile and non-volatile compounds in their scent marks to convey information about species, sex, social status, and reproductive state.[7][8] Fatty acids and their derivatives are common constituents of these scent marks. While direct evidence for this compound enantiomers in primate scent marking is not yet established, the presence of various fatty acids in the scent glands of primates like tamarins suggests a potential role.[9][10][11] The chirality of these molecules could add another layer of information to the chemical signals, allowing for more nuanced communication within social groups.

Potential Pharmacological and Metabolic Roles

Branched-chain fatty acids play a role in various metabolic processes. The stereochemistry of these molecules can influence their metabolism and subsequent biological effects. For instance, studies on the α-oxidation of 3-methyl-branched fatty acids in rat liver have shown that while both (R)- and (S)-enantiomers are metabolized, the process is stereospecific in terms of the resulting intermediates.[12]

Furthermore, decanoic acid, the parent chain of this compound, has been shown to exhibit biological activities, including the inhibition of mTORC1 signaling and effects on cell proliferation.[13][14][15][16] It is plausible that the introduction of a chiral methyl group could modulate these activities, with one enantiomer potentially showing enhanced potency or a different pharmacological profile. This remains an area ripe for investigation in the context of drug discovery.

Enantioselective Synthesis and Chiral Separation: Methodologies and Protocols

The production of enantiomerically pure this compound is essential for studying the distinct biological activities of each stereoisomer. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a specific enantiomer as the major product. Several strategies can be employed:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For instance, a synthesis of (R)-3-hydroxy-decanoic acid has been developed from the chiral starting material levoglucosenone.[17][18] A similar strategy could be adapted for this compound.

-

Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce stereoselectivity in a reaction. For example, the enantioselective addition of alkyl groups to aldehydes can be achieved with high enantiomeric excess using chiral catalysts.

-

Enzymatic Reactions: Utilizing enzymes, which are inherently chiral, to catalyze stereoselective transformations.

Hypothetical Enantioselective Synthesis Workflow:

Caption: A generalized workflow for the enantioselective synthesis of (R)-3-methyldecanoic acid.

Chiral Separation of Racemic Mixtures

Resolution of a racemic mixture involves separating the two enantiomers. This is commonly achieved using chromatographic techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers directly using a chiral stationary phase (CSP).[19] Polysaccharide-based CSPs are often effective for resolving chiral carboxylic acids.

-

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is a highly sensitive separation method. Carboxylic acids like this compound typically require derivatization to increase their volatility, for example, by converting them to their methyl esters.[20]

Experimental Protocol: Chiral GC-MS Analysis of this compound Enantiomers (as Methyl Esters)

-

Derivatization:

-

To 1 mg of racemic this compound, add 1 mL of 2% sulfuric acid in methanol.

-

Heat the mixture at 60°C for 1 hour.

-

After cooling, neutralize with a saturated sodium bicarbonate solution.

-

Extract the resulting methyl esters with hexane.

-

-

GC-MS Analysis:

-

Column: Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to ensure good separation.

-

Detector: Mass Spectrometer (MS) for identification and quantification.

-

Data Presentation: Hypothetical Chiral GC-MS Results

| Enantiomer (as Methyl Ester) | Retention Time (min) | Mass Spectrum |

| (R)-3-Methyldecanoate | 15.2 | Consistent with the structure |

| (S)-3-Methyldecanoate | 15.8 | Consistent with the structure |

Workflow for Chiral GC Method Development:

Caption: A systematic approach for developing a chiral GC method for this compound enantiomers.

Future Directions and Applications in Drug Development

The study of this compound stereoisomers presents several exciting avenues for future research and application:

-

Chemical Ecology: A systematic screening of the pheromonal activity of (R)- and (S)-3-methyldecanoic acid across a range of insect species could lead to the discovery of novel, species-specific attractants for pest monitoring and control.

-

Drug Discovery: Investigating the pharmacological activities of the individual enantiomers could unveil novel therapeutic agents. Given the role of related fatty acids in cellular signaling, these compounds could be explored for their potential in metabolic diseases, oncology, or neurology. The principle of a "chiral switch," where a successful racemic drug is re-developed as a single enantiomer to improve efficacy and reduce side effects, is a well-established strategy in the pharmaceutical industry.[21]

-

Biomarker Research: The enantiomeric ratio of this compound in biological samples could potentially serve as a biomarker for certain metabolic states or diseases.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-methyldecanoic acid, are not merely chemical curiosities but molecules with the potential for distinct and significant biological roles. Drawing parallels from the well-established stereospecificity of insect pheromones and the fundamental principles of chirality in biological systems, it is evident that a deeper understanding of these enantiomers is warranted. The methodologies for their enantioselective synthesis and chiral analysis are well within the reach of modern organic and analytical chemistry. For researchers in chemical ecology, drug discovery, and metabolic research, the exploration of the unique properties of each this compound stereoisomer represents a promising frontier for novel discoveries and applications.

References

- Barbour, J. D., Millar, J. G., Rodstein, J., Ray, A. M., Alston, D. G., Rejzek, M., ... & Hanks, L. M. (2011). Synthetic 3, 5-dimethyldodecanoic acid serves as a general attractant for multiple species of Prionus (Coleoptera: Cerambycidae). Annals of the Entomological Society of America, 104(3), 588-593.

- Rodstein, J., Millar, J. G., Barbour, J. D., & Hanks, L. M. (2011). Determination of the relative and absolute configurations of the female-produced sex pheromone of the cerambycid beetle Prionus californicus. Journal of chemical ecology, 37(1), 114-121.

-

NIST Chemistry WebBook. (n.d.). Decanoic acid, 3-methyl-. Retrieved from [Link]

- O'Connor, S., Szwej, E., Nikodinovic-Runic, J., O'Connor, A., Byrne, A. T., Devocelle, M., ... & O'Connor, K. E. (2015). The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides. Journal of biotechnology, 204, 32-41.

- Allais, F., Menhour, B., & Isner, J. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12, 1378873.

- Menhour, B., Isner, J., & Allais, F. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12.

- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Biotechnology, 2(7), 23-28.

- Harada, N. (2014). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 161, 2-23.

- Warren, T. A., Williams, R. S., & Williams, H. D. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. Proceedings of the National Academy of Sciences, 117(38), 23617-23626.

- Warren, T. A., Williams, R. S., & Williams, H. D. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. bioRxiv.

-

The Good Scents Company. (n.d.). 3-methyl decanoic acid. Retrieved from [Link]

- Ding, B. J., & Leal, W. S. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 769117.

- Jurenka, R. (2024). Fatty Acid Origin of Insect Pheromones. In Advances in Experimental Medicine and Biology (Vol. 1494, pp. 501-518). Springer, Cham.

- Harada, N. (2014). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 161.

-

Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Retrieved from [Link]

- Park, S., An, S., & Kim, H. K. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture, 38(4), 263-270.

- Zhang, A., Wang, S., Liu, Y., Wu, J., & Chen, Z. (2022). Identification of a unique three-component sex pheromone produced by the tea black tussock moth, Dasychira baibarana (Lepidoptera: Erebidae: Lymantriinae). Pest Management Science, 78(7), 3051-3059.

- Croes, K., Casteels, M., & Mannaerts, G. P. (1995). Stereochemistry of the alpha-oxidation of 3-methyl-branched fatty acids in rat liver. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1258(2), 163-171.

- Burger, B. V. (2005). Analytical methods for chemical and sensory characterization of scent-markings in large wild mammals: a review. Molecules, 10(3), 643-660.

- Fernandez, L. A., & de la Riva, I. (2021). Temporal stability of primate scent samples. Chemoecology, 31(3), 209-216.

-

Duke University. (2008, June 23). Primate's Scent Speaks Volumes. Duke Today. Retrieved from [Link]

-

ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... Retrieved from [Link]

- Charpentier, M. J., Boulet, M., & Drea, C. M. (2021). Scent marks signal species, sex, and reproductive status in tamarins (Saguinus spp.

- Heymann, E. W. (2006). Scent marking strategies of New World primates.

-

Save My Exams. (2024). Chirality & Drug Production. A Level Chemistry. Retrieved from [Link]

- Soderberg, T. (2022). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. In Organic Chemistry with a Biological Emphasis Volume I. University of Minnesota Morris Digital Well.

- Warren, T. A., Williams, R. S., & Williams, H. D. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling.

- Lee, J., Kim, J., & Song, G. (2018). Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function. Toxicology and applied pharmacology, 339, 121-132.

Sources

- 1. A Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 3. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 7. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scent Marks Signal Species, Sex, and Reproductive Status in Tamarins (Saguinus spp., Neotropical Primates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Primate's Scent Speaks Volumes | Duke Today [today.duke.edu]

- 11. researchgate.net [researchgate.net]

- 12. Stereochemistry of the alpha-oxidation of 3-methyl-branched fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]

- 18. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gcms.cz [gcms.cz]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. savemyexams.com [savemyexams.com]

3-Methyldecanoic acid CAS number and chemical structure

This guide provides a comprehensive technical overview of 3-Methyldecanoic acid, a branched-chain fatty acid of interest to researchers in analytical chemistry, materials science, and drug development. We will delve into its fundamental chemical identity, physicochemical properties, synthesis, analytical methodologies, and its applications in scientific research.

Core Identification and Chemical Structure

This compound is a medium-chain fatty acid characterized by a ten-carbon backbone with a methyl group located at the third carbon position.[1][2] This structural feature distinguishes it from its linear counterpart, decanoic acid, and imparts specific chemical and physical properties.

The definitive identifier for this compound is its CAS Registry Number: 60308-82-9 .[3][4][5] Its molecular formula is C11H22O2, and it has a molecular weight of approximately 186.29 g/mol .[3][4][6]

The chemical structure can be represented by the following IUPAC name and SMILES notation:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in experimental setups, and understanding its biological behavior. The table below summarizes key estimated and predicted properties from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 186.29 g/mol | [1][3] |

| Boiling Point | ~289.35 °C (at 760 mm Hg) | [3] |

| Density | ~0.8978 g/cm³ | [1] |

| pKa | ~4.80 ± 0.10 | [1] |

| LogP (Octanol/Water Partition Coefficient) | ~4.3 | [3][6] |

These properties suggest that this compound is a lipophilic compound with low water solubility, which is characteristic of medium-chain fatty acids. The methyl branch can influence its melting point and viscosity compared to the straight-chain decanoic acid.

Synthesis and Reactivity

The synthesis of branched-chain fatty acids like this compound can be approached through various organic synthesis strategies. While specific literature on the high-yield synthesis of this compound is not abundant, general methods for creating similar structures can be applied. One common approach involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

A related synthesis described in the literature is the reduction of 3-methyl-decanoic acid ethyl ester to 3-methyldecanol using a strong reducing agent like lithium aluminum hydride.[7] This implies that the parent ester is a key intermediate, which can be synthesized through standard esterification of this compound or via other synthetic routes. The synthesis of other branched-chain fatty acids, such as 3-methylpentanoic acid, has been achieved by heating sec-butylmalonic acid.[8]

Analytical Methodologies

The identification and quantification of this compound in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for the analysis of volatile fatty acids like this one, often after a derivatization step to convert the carboxylic acid to a more volatile ester form (e.g., a methyl ester).[2][9]

Exemplary GC-MS Workflow for this compound Analysis

The following protocol outlines a general procedure for the analysis of this compound in a research sample.

Objective: To identify and quantify this compound in a biological or chemical sample.

Principle: The carboxylic acid is first converted to its methyl ester to increase volatility. The derivatized sample is then injected into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for definitive identification and quantification.

Step-by-Step Protocol:

-

Sample Preparation:

-

The sample containing this compound is extracted using an appropriate organic solvent (e.g., a mixture of chloroform and methanol).

-

The solvent is evaporated under a stream of nitrogen.

-

-

Derivatization (Esterification):

-

The dried extract is reconstituted in a solution of BF3-Methanol (boron trifluoride in methanol).

-

The mixture is heated (e.g., at 60°C for 30 minutes) to convert the fatty acid to its fatty acid methyl ester (FAME).

-

After cooling, the FAMEs are extracted into an organic solvent like hexane.

-

-

GC-MS Analysis:

-

An aliquot of the hexane extract is injected into the GC-MS system.

-

Gas Chromatograph Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of 3-methyldecanoate methyl ester.

-

-

-

Data Analysis:

-

The retention time of the peak corresponding to 3-methyldecanoate methyl ester is compared to that of an analytical standard.

-

The mass spectrum of the peak is compared to a reference spectrum in a database (e.g., NIST).

-

Quantification is performed by comparing the peak area to a calibration curve generated from known concentrations of the standard.

-

Caption: Workflow for the GC-MS analysis of this compound.

Applications in Research and Drug Development

This compound, as a branched-chain fatty acid, holds relevance in several areas of scientific inquiry.

-

Analytical Chemistry: It serves as a crucial reference standard for the identification and quantification of branched-chain fatty acids in complex biological and environmental samples.[2] Its presence or absence can be a biomarker in certain metabolic studies.

-

Metabolic Research: Branched-chain fatty acids are integral components of biological systems. Studying compounds like this compound helps in understanding the metabolic pathways involved in their synthesis and degradation.[2]

-

Drug Design and Development: The incorporation of methyl groups is a significant strategy in lead optimization during drug design.[10] Methylation can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacodynamic and pharmacokinetic profiles.[10] While this compound itself may not be a therapeutic agent, the principles of its structure are relevant. The carboxylic acid moiety is a common functional group in many drugs, and understanding how modifications like methylation affect its properties is crucial for medicinal chemists.[11] Furthermore, fatty acid modifications of therapeutic peptides and other molecules are an area of active research to enhance drug delivery and efficacy.[12]

References

-

The Good Scents Company. (n.d.). 3-methyl decanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-decanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Decanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Decanoic acid, 3-methyl- (CAS 60308-82-9). Retrieved from [Link]

-

NIST. (n.d.). Decanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methyldecanol. Retrieved from [Link]

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyltetradecanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methyldecanoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Decanoic acid-methyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Retrieved from [Link]

-

ResearchGate. (2020). Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

- Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.

-

PubChem. (n.d.). Methyl Decanoate. Retrieved from [Link]

-

PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

PubChem. (n.d.). Decanoic acid, 3-oxo-, methyl ester. Retrieved from [Link]